N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines to form β-lactams The synthesis begins with the preparation of the imine intermediate, followed by its reaction with a ketene to form the β-lactam ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent at controlled temperatures.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield deprotected β-lactams, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide may exhibit interesting bioactivity due to its multiple functional groups. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could serve as a lead compound for drug development. Its structural complexity allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize side effects.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide
- **N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}propionamide
Uniqueness
N-(4-ethoxyphenyl)-2-{1-methyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, bioactivity profiles, and physical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H28N4O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H28N4O4S/c1-3-33-20-12-8-18(9-13-20)26-22(30)15-21-24(32)27(2)25(34)29(21)16-17-6-10-19(11-7-17)28-14-4-5-23(28)31/h6-13,21H,3-5,14-16H2,1-2H3,(H,26,30) |
InChI Key |
OMGILEHBVWJWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)N4CCCC4=O)C |
Origin of Product |
United States |
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